4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one

Medicinal Chemistry Structure-Activity Relationship Hydrogen Bonding

4-(Phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one (CAS 185011-02-3) is a synthetic, low-molecular-weight heterocyclic compound belonging to the sulfonylimidazolone class. It is defined by a 1,3-dihydro-2H-imidazol-2-one core substituted with a phenylsulfonyl group at the 4-position.

Molecular Formula C9H8N2O3S
Molecular Weight 224.23
CAS No. 185011-02-3
Cat. No. B2408218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one
CAS185011-02-3
Molecular FormulaC9H8N2O3S
Molecular Weight224.23
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)C2=CNC(=O)N2
InChIInChI=1S/C9H8N2O3S/c12-9-10-6-8(11-9)15(13,14)7-4-2-1-3-5-7/h1-6H,(H2,10,11,12)
InChIKeyCWLCWCVGUKQIMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one (CAS 185011-02-3): Chemical Family and Core Identity


4-(Phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one (CAS 185011-02-3) is a synthetic, low-molecular-weight heterocyclic compound belonging to the sulfonylimidazolone class. It is defined by a 1,3-dihydro-2H-imidazol-2-one core substituted with a phenylsulfonyl group at the 4-position. Its structure provides both a hydrogen-bond donor (N-H) and a strong electron-withdrawing sulfonyl group . This structural profile distinguishes it from both the unsubstituted parent imidazolone and its N-alkylated analogs, positioning it as a specialized intermediate for medicinal chemistry and library synthesis [1].

Why Simple Imidazolone Analogs Cannot Replace 4-(Phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one in Rigorous Research


Generic substitution with unsubstituted 1,3-dihydro-2H-imidazol-2-one or its N-alkylated derivatives is not viable due to fundamental differences in physicochemical properties and reactivity mandated by the 4-phenylsulfonyl group. This electron-withdrawing substituent drastically alters the acidity of the imidazolone N-H (pKa 9.07 vs. 12.20) and increases molecular density (1.439 vs. 1.191 g/cm³), impacting solubility, formulation, and solid-state behavior . Furthermore, the compound's free N-H moiety provides a critical hydrogen-bond donor that is absent in N,N-dimethyl analogs, a distinction that is pivotal for target binding in medicinal chemistry . These quantifiable differences directly affect experimental outcomes, making arbitrary substitution scientifically unsound.

Quantitative Differentiation Guide for 4-(Phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one Against Key Comparators


Enhanced Acidity and Hydrogen-Bond Donor Capacity vs. N,N-Dimethyl Analog

A defining feature of 4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one is its free, ionizable N-H group, which acts as a hydrogen-bond donor. This capacity is completely abolished in the 1,3-dimethyl analog (CAS 185011-09-0). This is quantitatively underscored by predicted pKa values: the target compound has a pKa of 9.07, reflecting a weakly acidic proton, while the N,N-dimethyl analog registers a pKa of -1.60, characteristic of a non-ionizable, non-donor system . For procurement, selecting the target compound is non-negotiable for any SAR study requiring a hydrogen-bond donor at this vector.

Medicinal Chemistry Structure-Activity Relationship Hydrogen Bonding

Modulated Acidity and Reactivity Profile vs. Parent Imidazolone Core

The electron-withdrawing phenylsulfonyl group dramatically increases the acidity of the imidazolone N-H compared to the parent heterocycle, 1,3-dihydro-2H-imidazol-2-one. The predicted pKa drops from 12.20 in the parent to 9.07 in the target compound, a difference of over 3 log units . This makes the target compound a stronger acid, fundamentally altering its behavior in acid-base reactions, its solubility as a function of pH, and its capacity for forming certain salt forms.

Physicochemical Analysis Synthetic Chemistry Solubility

Solid-Phase Library Synthesis Suitability vs. Non-Sulfonyl Imidazolones

The 4-phenylsulfonyl motif is specifically exploited in solid-phase organic synthesis (SPOS) to construct disubstituted imidazolone libraries with lead-like properties. A published methodology demonstrates the efficient generation of a series of sulfonylimidazolones (2a-g) on solid support, a process that relies on the unique reactivity imparted by the sulfonyl group [1]. This synthetic tractability for parallel library production represents a proven advantage. Direct, high-strength quantitative evidence comparing the biological activity of this precise compound to close analogs remains limited in the public domain, which is a key consideration for procurement.

Combinatorial Chemistry Drug Discovery Library Synthesis

Optimal Use Cases for 4-(Phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one Driven by Its Unique Attributes


Medicinal Chemistry SAR Exploration at the N-H Vector

This compound is the correct choice for structure-activity relationship (SAR) studies aimed at mapping the contribution of a hydrogen-bond donor at the imidazolone 1-position. Its pKa of 9.07 confirms its capacity to donate a hydrogen bond, a property that the 1,3-dimethyl analog (pKa -1.60) completely lacks . Using this scaffold allows researchers to probe interactions with a biological target that relies on this specific pharmacophoric feature.

Development of Lead-Like Libraries via Solid-Phase Synthesis

Given the established and efficient solid-phase protocol for synthesizing sulfonylimidazolones, this compound serves as both a product of and a model for the construction of compound libraries with lead-like properties . Its structural features align with the design of screening collections where the sulfonyl group is intended to form key polar interactions with protein targets.

pH-Dependent Solubility and Formulation Studies

The significant 3-unit pKa shift compared to the parent imidazolone (9.07 vs. 12.20) makes this compound a superior candidate for studies where pH-dependent solubility or controlled deprotonation is required . Its enhanced acidity allows for salt formation under milder conditions, directly impacting formulation strategies for in vitro assays.

Specialized Heterocyclic Building Block for Complex Synthesis

The combination of the sulfonyl electron-withdrawing group and the free N-H renders this molecule a versatile intermediate for further synthetic elaboration. Its predicted melting point (237-239 °C) and stability profile support its use in multi-step organic syntheses where precise control of reactivity is essential, achieving outcomes not replicable with the less dense (1.191 vs 1.439 g/cm³) and more weakly acidic parent core .

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